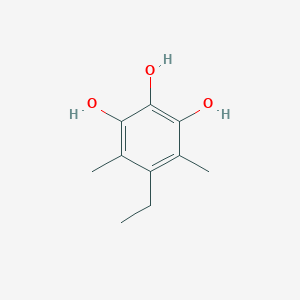

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene” is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol1. It is intended for research use only and is not suitable for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene”. However, the synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of 2,4,6-trisubstituted 1,3,5-triazines involves the cyclization of aldehydes with NH4I as the sole nitrogen source2.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of “1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene”.Chemical Reactions Analysis

Again, I couldn’t find specific information on the chemical reactions involving “1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene”. However, similar compounds can undergo a variety of chemical reactions, including alkylation, oxidation, and reduction.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and reactivity. The molecular weight of “1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene” is 182.22 g/mol1. Other specific physical and chemical properties of this compound are not available in the sources I found.Aplicaciones Científicas De Investigación

Biomass-Derived Platform Chemicals

Research into biomass-derived platform chemicals, such as 5-Hydroxymethylfurfural (5-HMF), has been extensive due to their potential applications in producing value-added chemicals, materials, and biofuels. Compounds like 5-HMF, derived from carbohydrates, show the promise of renewable resources in organic synthesis and the production of industrially important chemicals (Fan et al., 2019).

Advanced Oxidation Processes

The degradation of organic pollutants using advanced oxidation processes (AOPs) has been a significant area of research. Studies on the by-products of these processes, their biotoxicity, and the proposed degradation pathways contribute to our understanding of environmental remediation technologies. For example, the study on acetaminophen's degradation by AOPs offers insights into the biotoxicity of the resulting by-products and the effectiveness of these methods in pollutant degradation (Qutob et al., 2022).

Green Chemistry and Sustainable Synthesis

The development of sustainable and green chemistry methodologies for synthesizing compounds is crucial. Research focusing on the synthesis of heterocyclic compounds, such as triazoles, demonstrates the importance of finding efficient, green methods that consider energy savings and sustainability. These studies are vital for advancing the synthesis of new drugs and materials with minimal environmental impact (Ferreira et al., 2013).

Antioxidant Activity Analysis

The analysis of antioxidants and their activity is another area of research related to understanding how different compounds can act as antioxidants. This includes developing and comparing various assays to determine the antioxidant capacity of complex samples, which is critical in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene”.

Direcciones Futuras

The future directions of a compound refer to its potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions of “1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene”.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propiedades

IUPAC Name |

5-ethyl-4,6-dimethylbenzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJSXIVJAKNLMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175848 |

Source

|

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4,6-dimethylbenzene-1,2,3-triol | |

CAS RN |

2151-18-0 |

Source

|

| Record name | Barnol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.